molecular formula C3BrF6N B14389949 N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride CAS No. 89554-91-6

N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride

Cat. No.: B14389949
CAS No.: 89554-91-6
M. Wt: 243.93 g/mol
InChI Key: PKNIGNHUIPAVKR-UHFFFAOYSA-N
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Description

N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride is a chemical compound with the molecular formula C3BrF6N It is known for its unique structure, which includes a bromine atom, multiple fluorine atoms, and an imidoyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride typically involves the bromination of 2,2,3,3,3-pentafluoropropanimidoyl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetonitrile. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound. Solvents such as dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of N-alkyl or N-aryl derivatives, while addition reactions with alcohols can produce alkoxy derivatives .

Scientific Research Applications

N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride involves its reactivity with nucleophiles. The bromine atom and the imidoyl fluoride group are key functional groups that participate in chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    N-Bromo-2,2,3,3,3-pentafluoropropane: Similar in structure but lacks the imidoyl fluoride group.

    2,2,3,3,3-Pentafluoropropanimidoyl chloride: Similar but contains a chlorine atom instead of bromine.

    N-Chloro-2,2,3,3,3-pentafluoropropanimidoyl fluoride: Contains a chlorine atom instead of bromine.

Uniqueness

N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride is unique due to the presence of both bromine and fluorine atoms, as well as the imidoyl fluoride group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications .

Properties

CAS No.

89554-91-6

Molecular Formula

C3BrF6N

Molecular Weight

243.93 g/mol

IUPAC Name

N-bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride

InChI

InChI=1S/C3BrF6N/c4-11-1(5)2(6,7)3(8,9)10

InChI Key

PKNIGNHUIPAVKR-UHFFFAOYSA-N

Canonical SMILES

C(=NBr)(C(C(F)(F)F)(F)F)F

Origin of Product

United States

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